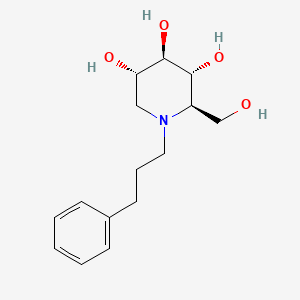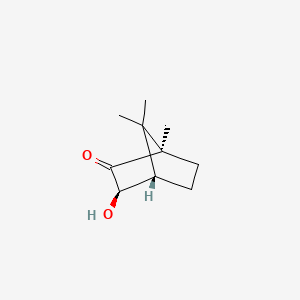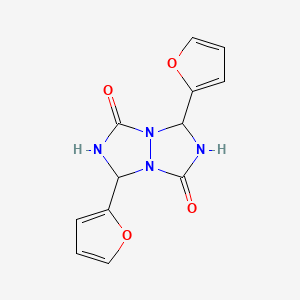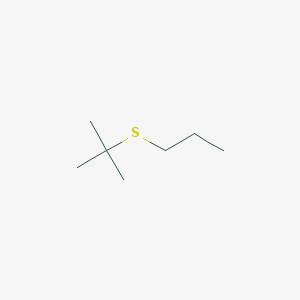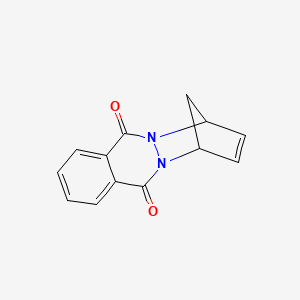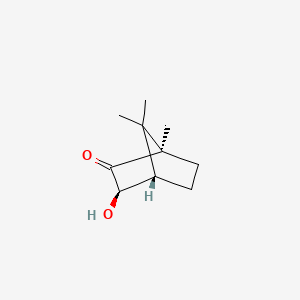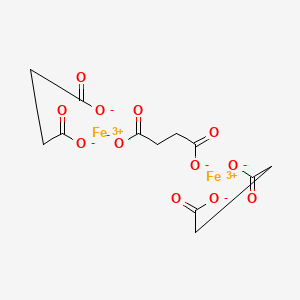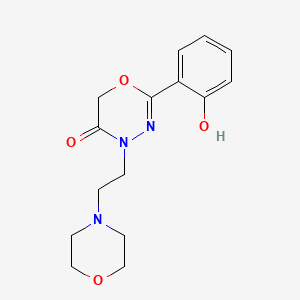
Chrysenediol, 3,4-epoxy-1,2,3,4-tetrahydro-, (+)-(E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/GC2060000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers and employers recognize and control chemical hazards in the workplace .
Vorbereitungsmethoden
The preparation methods for NIOSH/GC2060000 involve various synthetic routes and reaction conditions. The NIOSH Manual of Analytical Methods (NMAM) provides detailed protocols for sampling and analysis of contaminants in workplace air, blood, and urine of workers exposed to this compound . Industrial production methods may involve large-scale synthesis and purification processes to ensure the compound’s purity and safety for use in various applications.
Analyse Chemischer Reaktionen
NIOSH/GC2060000 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. The NIOSH Pocket Guide to Chemical Hazards provides key data on the chemical properties and reactivity of this compound .
Wissenschaftliche Forschungsanwendungen
NIOSH/GC2060000 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various analytical methods to detect and quantify contaminants in workplace environments . In biology and medicine, it may be used in studies related to occupational health and safety, particularly in understanding the effects of chemical exposure on human health . In industry, it is used to monitor and control chemical hazards, ensuring a safe working environment for employees .
Wirkmechanismus
The mechanism of action of NIOSH/GC2060000 involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific chemical properties and reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
NIOSH/GC2060000 can be compared with other similar compounds listed in the NIOSH Pocket Guide to Chemical Hazards. Similar compounds include various volatile organic compounds (VOCs) and other industrial chemicals that pose similar hazards in the workplace . The uniqueness of NIOSH/GC2060000 lies in its specific chemical properties and reactivity, which may differ from other compounds in terms of toxicity, exposure limits, and safety measures required.
Conclusion
NIOSH/GC2060000 is a significant compound in the field of occupational health and safety. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance in ensuring a safe and healthy working environment. Understanding the properties and hazards of this compound is crucial for protecting workers and preventing occupational illnesses and injuries.
Eigenschaften
CAS-Nummer |
64938-66-5 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(3R,5S,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C18H14O3/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m1/s1 |
InChI-Schlüssel |
KPTYXJLOWLVCMU-XDNAFOTISA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@@H]5[C@@H](O5)[C@H]([C@@H]4O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


